molecular formula C22H23NO5 B2795997 7-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one CAS No. 865546-56-1

7-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B2795997
CAS No.: 865546-56-1
M. Wt: 381.428
InChI Key: QIYSCXNZGINAAJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline alkaloids . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Synthesis Analysis

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Chemical Reactions Analysis

The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Physical and Chemical Properties Analysis

The compound 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid with a molecular weight of 193.24 .

Scientific Research Applications

Structural Analysis and Crystallography

The compound 7-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one, related to modified rotenoids, has been studied for its structural properties. For instance, its chromene ring, along with attached methyl and methoxy groups, has been observed to be disordered in crystal structures. This compound forms layers in crystals that are interconnected through C—H⋯O interactions, creating a three-dimensional network (Chantrapromma et al., 2005).

Chemical Synthesis and Derivatives

Research has focused on the synthesis of derivatives and related compounds. For example, studies have been conducted on the complete assignments of 1H and 13C NMR spectral data of anabaseine derivatives, which are structurally similar to this compound (Sobarzo-Sánchez et al., 2006). Another study explored new synthetic pathways for related tetrahydroisoquinoline derivatives (Gray & Dreiding, 1980).

Biological Activity

Several studies have investigated the biological activity of compounds similar to this compound. For example, methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been evaluated for their affinity for apamin-sensitive binding sites, which are relevant in neuropharmacology (Graulich et al., 2006). Another study looked into the metabolism of HM-30181, a P-glycoprotein inhibitor related to the compound , to identify its metabolic pathway in rats (Paek et al., 2006).

Safety and Hazards

The compound 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is classified as Acute Tox. 4 Oral according to the GHS classification system . The safety information includes the following hazard statements: H302 .

Future Directions

THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

7-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-13-8-22(24)28-19-10-15(4-5-16(13)19)27-12-18-17-11-21(26-3)20(25-2)9-14(17)6-7-23-18/h4-5,8-11,18,23H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYSCXNZGINAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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